

## The Discovery and Characterization of Bafilomycin C1 from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Bafilomycin C1 |           |
| Cat. No.:            | B15558859      | Get Quote |

A Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

**Bafilomycin C1**, a member of the plecomacrolide family of antibiotics, is a secondary metabolite produced by various species of the genus Streptomyces. First isolated from Streptomyces griseus in 1983, it has garnered significant interest within the scientific community due to its potent and specific inhibitory activity against vacuolar-type H+-ATPases (V-ATPases) and P-type ATPases. This technical guide provides an in-depth overview of the discovery, biosynthesis, isolation, and characterization of **Bafilomycin C1**, with a focus on presenting quantitative data and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

## Introduction

Bafilomycins are a class of macrolide antibiotics characterized by a 16-membered lactone ring. [1] Since their initial discovery, numerous analogs have been isolated from various Streptomyces species, each exhibiting a range of biological activities, including antifungal, antiparasitic, and antitumor properties. [2] **Bafilomycin C1** is of particular interest due to its well-defined inhibitory action on key cellular proton pumps, making it a valuable tool for studying physiological processes and a potential lead compound in drug discovery. This document serves as a comprehensive resource, consolidating the core technical information on **Bafilomycin C1**.



## **Discovery and Producing Organisms**

**Bafilomycin C1** was first reported in 1983 as a product of Streptomyces griseus.[2] Subsequent research has identified other Streptomyces species capable of producing **Bafilomycin C1** and other analogs, including:

- Streptomyces Iohii: A marine microorganism known to produce a range of bafilomycins and has been a key organism for elucidating the bafilomycin biosynthetic pathway.[3]
- Streptomyces sp. YIM56209: An endophytic actinomycete that produces a variety of known and novel bafilomycins, including Bafilomycin C1.[4]

The production of **Bafilomycin C1** is often concurrent with other analogs, such as Bafilomycin A1 and B1, with the relative yields being highly dependent on the producing strain and fermentation conditions.

## **Biosynthesis of Bafilomycin C1**

The biosynthesis of **Bafilomycin C1** is intricately linked to that of Bafilomycin A1. In Streptomyces Iohii, the post-polyketide synthase (PKS) tailoring steps that lead to the formation of **Bafilomycin C1** have been elucidated. The pathway involves the enzymatic conversion of Bafilomycin A1.[3]

A key step in this pathway is the transfer of a fumarate moiety to the 21-hydroxyl group of Bafilomycin A1, a reaction catalyzed by a fumaryl transferase. This enzymatic transformation converts Bafilomycin A1 into **Bafilomycin C1**.[3]





Click to download full resolution via product page

Caption: Enzymatic conversion of Bafilomycin A1 to Bafilomycin C1.

# Experimental Protocols Fermentation of Streptomyces Iohii for Bafilomycin Production

This protocol is adapted from studies on Streptomyces Iohii and can be optimized for other producing strains.

- a) Media Preparation:
- Seed Medium (2xYT):
  - Tryptone: 16 g/L



Yeast Extract: 10 g/L

o NaCl: 5 g/L

Production Medium:

Soybean Oil: 60 g/L

o Glucose: 20 g/L

Soybean Flour: 20 g/L

Corn Syrup: 1.5 g/L

o NZ-amine: 2 g/L

Yeast Extract: 1 g/L

NaNO₃: 8 g/L

o NaCl: 5 g/L

o (NH4)2SO4: 6 g/L

K<sub>2</sub>HPO<sub>4</sub>: 0.3 g/L

o CaCO₃: 8 g/L

Adjust pH to 7.1 before sterilization.

#### b) Fermentation Procedure:

- Inoculate a single colony of S. Iohii into 50 mL of 2xYT seed medium in a 250 mL flask.
- Incubate at 28°C with shaking at 220 rpm for 2 days.
- Transfer 3 mL of the seed culture to 30 mL of production medium in a 250 mL flask.
- Incubate at 28°C with shaking at 250 rpm for 7 days.



## **Extraction and Purification of Bafilomycin C1**

The following protocol outlines a general procedure for the extraction and purification of bafilomycins from the fermentation broth.

#### a) Extraction:

- Centrifuge the fermentation broth (e.g., 5 L) at 6,000 rpm for 10 minutes to separate the mycelia and oil phase from the aqueous phase.
- Discard the aqueous phase.
- Extract the mycelia and oil phase twice with a 2-fold volume of methanol.
- Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator.

#### b) Purification:

- Dissolve the crude extract in a minimal amount of methanol/dichloromethane (1:1, v/v).
- Apply the dissolved extract to a silica gel column.
- Elute the column with a gradient of petroleum ether/ethyl acetate, starting from a ratio of 10:1 to 3:1 (v/v).
- Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Combine fractions containing **Bafilomycin C1** and concentrate under reduced pressure.
- For higher purity, perform semi-preparative HPLC on a C18 column with a suitable gradient of acetonitrile and water.





Click to download full resolution via product page

Caption: Workflow for the isolation and purification of Bafilomycin C1.



## **Quantitative Data**

Physicochemical Properties and Spectroscopic Data

| Property          | Value                         | Reference |
|-------------------|-------------------------------|-----------|
| Molecular Formula | С39Н60О12                     |           |
| Molecular Weight  | 720.9 g/mol                   |           |
| Appearance        | Solid                         |           |
| Purity            | >98% (Commercially available) |           |
| Solubility        | Soluble in ethanol and DMSO   |           |

Table 1: Physicochemical Properties of Bafilomycin C1

| Spectroscopic Data          | Details                                                                                                       | Reference |
|-----------------------------|---------------------------------------------------------------------------------------------------------------|-----------|
| ¹H NMR (CDCl₃)              | Data for similar bafilomycins (B1, B2) are available, detailed assignments for C1 are inferred by comparison. | [1]       |
| <sup>13</sup> C NMR (CDCl₃) | Data for similar bafilomycins (B1, B2) are available, detailed assignments for C1 are inferred by comparison. | [1]       |
| High-Resolution MS          | HR-MS data for various bafilomycins confirm the molecular formula.                                            | [3]       |

Table 2: Spectroscopic Data for **Bafilomycin C1** 

Note: Detailed and assigned NMR data specifically for **Bafilomycin C1** is sparse in the literature; data is often reported for the more common analog, Bafilomycin A1, or as part of a mixture of bafilomycins.



## **Biological Activity**

**Bafilomycin C1** exhibits potent inhibitory activity against specific ATPases.

| Target                     | Activity                                   | Value   | Reference |
|----------------------------|--------------------------------------------|---------|-----------|
| P-type ATPase              | Inhibition constant (Ki)                   | 11 μΜ   | [2]       |
| V-type H+-ATPase           | Potent, specific, and reversible inhibitor | -       | [5]       |
| Na+/K+-ATPase              | Inhibitor                                  | -       |           |
| Human Cancer Cell<br>Lines | IC₅o (BGC-823)                             | 1.83 μΜ | [5]       |

Table 3: Biological Activity of **Bafilomycin C1** 

Note: While widely cited as a V-ATPase inhibitor, specific IC<sub>50</sub> or Ki values for **Bafilomycin C1** against this target are not consistently reported in readily available literature.

## **Mechanism of Action: V-ATPase Inhibition**

The primary molecular target of **Bafilomycin C1** is the vacuolar-type H+-ATPase (V-ATPase). This multi-subunit enzyme is responsible for acidifying various intracellular compartments, such as lysosomes and endosomes, by pumping protons across their membranes.

By inhibiting V-ATPase, **Bafilomycin C1** disrupts this proton gradient, leading to an increase in the pH of these organelles. This, in turn, impairs the function of pH-dependent enzymes and processes, including protein degradation and receptor recycling. The inhibition of V-ATPase is a key mechanism underlying many of the observed biological effects of bafilomycins, including the disruption of autophagy.





Click to download full resolution via product page

**Caption: Bafilomycin C1** inhibits V-ATPase, preventing proton pumping and organelle acidification.

## Conclusion

**Bafilomycin C1**, a natural product from Streptomyces, remains a significant molecule for cell biology research and has potential applications in drug development. Its well-characterized inhibitory effects on V-ATPases and P-type ATPases make it an invaluable tool for dissecting fundamental cellular processes. This technical guide provides a consolidated resource of the essential data and methodologies related to **Bafilomycin C1**, aiming to facilitate further research and application of this potent macrolide. Further studies to fully elucidate the specific inhibitory constants against various V-ATPase isoforms and to optimize fermentation yields will be crucial for advancing its utility.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Bafilomycin Wikipedia [en.wikipedia.org]
- 3. Complete elucidation of the late steps of bafilomycin biosynthesis in Streptomyces Iohii -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bafilomycins produced by an endophytic actinomycete Streptomyces sp. YIM56209 PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Discovery and Characterization of Bafilomycin C1 from Streptomyces]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558859#bafilomycin-c1-discovery-from-streptomyces]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com